1-(6-methoxypyridin-2-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxypyridin-2-yl)-1H-benzimidazole, also known as MPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPB is a benzimidazole derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzimidazole derivatives, including structures related to 1-(6-methoxypyridin-2-yl)-1H-benzimidazole, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, revealing compounds with significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting the potential of these compounds in treating infections caused by these microorganisms (Salahuddin et al., 2017).
Sensitized Solar Cells
In the context of renewable energy, benzimidazole derivatives have been explored for their application in sensitized solar cells. A specific study describes the synthesis of functionalized tetradentate ligands, including benzimidazole derivatives, for use in Ru-sensitized solar cells. This research illustrates the role of these compounds in enhancing the efficiency of solar cells through molecular engineering, offering a pathway to improved solar energy conversion technologies (Renouard & Grätzel, 2001).
Biological Target Inhibition
Benzimidazole compounds have also been investigated for their ability to inhibit specific biological targets, such as the NMDA receptor and renin, an enzyme crucial in blood pressure regulation and cardiovascular health. Research has identified potent NR2B subunit-selective antagonists within the benzimidazole class, offering insights into the development of new therapeutic agents for conditions related to NMDA receptor activity (Borza et al., 2007). Additionally, benzimidazole derivatives have been identified as potent and orally active renin inhibitors, with potential applications in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).
Propiedades
IUPAC Name |
1-(6-methoxypyridin-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-13-8-4-7-12(15-13)16-9-14-10-5-2-3-6-11(10)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNZJJWVJRDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.